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Compound of Interest

2-Cyclopentylazepane
Compound Name:

hydrochloride
CAS No.: 1177362-74-1
Cat. No.: B121511

Get Quote

Executive Summary

This guide provides a comprehensive technical analysis of the lipophilicity and hydrophobicity
profiles of 2-Cyclopentylazepane hydrochloride (CAS: 1177362-74-1). As a 2-substituted
hexahydro-1H-azepine derivative, this compound represents a critical scaffold in the synthesis
of CNS-active agents, particularly those targeting sigma receptors or acting as NMDA

antagonists.
Understanding the partition coefficient (

) and distribution coefficient (

) of this molecule is essential for predicting its Blood-Brain Barrier (BBB) permeability, oral
bioavailability, and formulation stability. This document details theoretical predictions,
experimental protocols for validation, and the implications of the hydrochloride salt form on
solubility and distribution.

Chemical Identity and Structural Analysis[1][2][3]
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Before assessing hydrophobicity, the structural integrity and ionization state of the compound
must be defined. The lipophilicity of the salt (hydrochloride) differs fundamentally from the free
base, which is the species responsible for passive membrane diffusion.

Compound Specifications

Parameter Detail

2-Cyclopentylhexahydro-1H-azepine
IUPAC Name yclopenty y P

hydrochloride
Common Name 2-Cyclopentylazepane HCI
CAS Number 1177362-74-1
Molecular Formula
Molecular Weight 203.75 g/mol
Core Scaffold Azepane (7-membered saturated nitrogen ring)
Substituent Cyclopentyl group at C2 position

lonization and pKa Considerations

The azepane nitrogen is a secondary amine. In saturated heterocycles, this nitrogen typically
exhibits a

between 10.5 and 11.0.

e At pH 1.2 (Gastric): >99.9% lonized (Protonated cation). High water solubility.
e At pH 7.4 (Blood/Cytosol): ~99.9% lonized.

e Relevance: The measured LogP (partition of neutral species) is a theoretical constant for the
free base. The effective lipophilicity in vivo is best described by LogD

, which will be significantly lower than LogP due to the high degree of ionization.

Theoretical vs. Experimental Values
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Since specific experimental data for this intermediate is often proprietary, we utilize Quantitative
Structure-Property Relationship (QSPR) models validated against similar azepane scaffolds.

Predicted Lipophilicity (Free Base)

The intrinsic lipophilicity is calculated by summing the hydrophobic fragmental constants (
) of the molecule's components.
e Azepane Ring: Moderate hydrophobicity (LogP
1.2).
¢ Cyclopentyl Group: High hydrophobicity (LogP
2.5 - 3.0).

» Steric Correction: The C2 attachment reduces solvent-accessible surface area (SASA).

Predicted Value (Free

Method Confidence
Base)
cLogP (Fragment) 3.8+04 High
LogP (Consensus) 3.65 Medium
LogD
0.4-0.9 High (Due to ionization)
(Physiological)

Expert Insight: A cLogP of ~3.8 places the free base in the "highly lipophilic" category, ideal for
CNS penetration once deprotonated. However, the hydrochloride salt is highly hydrophilic,
necessitating careful pH control during extraction or formulation.

Experimental Protocols for Determination

To validate theoretical models, the following self-validating protocols are recommended. These
align with OECD Guideline 107 (Shake Flask) and OECD 117 (HPLC).

Protocol A: Potentiometric Titration (LogD Profiling)
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Best for ionizable compounds like amine salts.

» Preparation: Dissolve 5 mg of 2-Cyclopentylazepane HCI in 10 mL of 0.1 M KCI (ionic
strength adjuster).

e Titration: Titrate with 0.1 M KOH to determine the exact

o Partitioning: Perform a dual-phase titration using water-saturated octanol. The shift in the
titration curve (

) allows calculation of LogP of the neutral species and LogD at any pH.

Protocol B: RP-HPLC Retention Time Method

High-throughput alternative to Shake Flask.
Principle: Hydrophobicity correlates linearly with the capacity factor (

) on a C18 column.

Workflow Visualization:

Sample Preparation
(1 mg/mL in MeOH)

Inject Reference Standards
(Known LogP)

C18 Column Calculate Capacity Factor (k') Linear Regression Derive LogP

(Isocratic MeOH/Water) k'=(tR-t0)/t0 LogP = a *log(k’) + b for 2-Cyclopentylazepane

Click to download full resolution via product page
Figure 1: RP-HPLC workflow for indirect LogP determination.

= retention time,
= dead time (uracil).

Method parameters:
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» Mobile Phase: Methanol:Phosphate Buffer (pH 7.4) 60:40 v/v.
» Standards: Benzylamine, Toluene, Naphthalene.
 Validation:

of the calibration curve must be

Implications for Drug Development
Blood-Brain Barrier (BBB) Permeability

For CNS-active drugs, the ideal LogP is 2.0 — 3.5.

o 2-Cyclopentylazepane (Free Base): With a predicted LogP of ~3.8, it sits slightly above the
optimal range, suggesting high permeability but potential for non-specific binding (high
plasma protein binding).

e Mechanism: The compound will exist primarily as a cation in the blood. Permeation likely
involves transient deprotonation at the endothelial lipid surface or transport via organic cation
transporters (OCT).

Solubility vs. Permeability Trade-off

The hydrochloride salt form is chosen to maximize solubility (solubility > 10 mg/mL in water).
However, for efficacy, the free base must partition into lipid membranes.

Formulation Strategy:
e Oral: The HCI salt ensures rapid dissolution in gastric fluid.

e |V: Requires buffering to prevent precipitation of the free base if the pH rises above 8.0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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